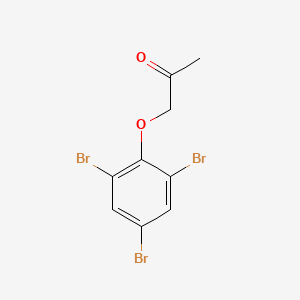

2,4,6-Tribromophenoxyacetone

描述

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic compounds are organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring. wikipedia.orgyoutube.com This class of compounds is extensive and has found widespread use in various industrial and agricultural applications, including as solvents, pesticides, and flame retardants. wikipedia.orgyoutube.com The introduction of halogen atoms to an aromatic system can significantly alter its physical and chemical properties. The high electronegativity of halogens can create a dipole moment and influence the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations. organicchemistrytutor.com

The process of introducing a halogen to an aromatic compound, known as halogenation, is a fundamental type of electrophilic aromatic substitution. youtube.com This reaction typically requires a catalyst, such as a Lewis acid, to activate the halogen and enable it to overcome the stability of the aromatic system. organicchemistrytutor.com The nature of the halogen, the substituents already present on the aromatic ring, and the reaction conditions all play a crucial role in determining the outcome of the halogenation reaction. youtube.com

Significance of Phenoxyacetone (B1677642) Scaffolds in Organic Synthesis

The phenoxyacetone scaffold consists of a phenyl group linked to an acetone (B3395972) molecule through an ether linkage. This structural motif is a valuable building block in organic synthesis due to the presence of multiple functional groups: the aromatic ring, the ether linkage, and the ketone. chemicalbook.com Phenoxyacetone itself is used as a general chemical reagent and an intermediate in the preparation of more complex molecules, including those with potential biological activity. chemicalbook.com

The synthesis of phenoxyacetone and its derivatives is often achieved through the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. tcichemicals.commasterorganicchemistry.comchem-station.comfrancis-press.com In the context of phenoxyacetone, this would typically involve the reaction of a phenoxide with a haloacetone. The reactivity of the phenoxyacetone scaffold allows for a variety of chemical modifications. The aromatic ring can undergo electrophilic substitution reactions, the ketone can participate in nucleophilic additions and condensations, and the ether linkage, while generally stable, can be cleaved under harsh conditions.

Research Gaps and Objectives for 2,4,6-Tribromophenoxyacetone Studies

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound this compound. While the parent compounds, 2,4,6-tribromophenol (B41969) and phenoxyacetone, are known, their combined structure has not been the subject of dedicated study. This lack of information presents a clear objective for future research: the synthesis, characterization, and exploration of the properties and potential applications of this novel compound.

Key research objectives would include:

Development of a reliable synthetic route: Investigating the feasibility of synthesizing this compound, likely through a Williamson ether synthesis approach using 2,4,6-tribromophenol and a haloacetone, or by the direct bromination of phenoxyacetone.

Comprehensive characterization: Utilizing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to definitively determine the structure and purity of the synthesized compound.

Investigation of physical and chemical properties: Determining key physical constants such as melting point and boiling point, and exploring the reactivity of the molecule at its various functional groups.

Exploration of potential applications: Given the heavy bromination, investigating its potential as a flame retardant. Furthermore, exploring its utility as an intermediate in the synthesis of more complex molecules with potential biological or material science applications.

The study of this compound offers an opportunity to expand the known chemical space and potentially uncover new functionalities and applications arising from the unique combination of a tribrominated aromatic ring and a phenoxyacetone core.

Structure

3D Structure

属性

分子式 |

C9H7Br3O2 |

|---|---|

分子量 |

386.86 g/mol |

IUPAC 名称 |

1-(2,4,6-tribromophenoxy)propan-2-one |

InChI |

InChI=1S/C9H7Br3O2/c1-5(13)4-14-9-7(11)2-6(10)3-8(9)12/h2-3H,4H2,1H3 |

InChI 键 |

SOCLHFSJQOIDBQ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)COC1=C(C=C(C=C1Br)Br)Br |

产品来源 |

United States |

Synthetic Pathways and Methodologies for 2,4,6 Tribromophenoxyacetone

Strategies for Bromination of Phenol (B47542) Derivatives

The synthesis of the key intermediate, 2,4,6-tribromophenol (B41969), can be accomplished using several methodologies. The high reactivity of the phenol ring, activated by the hydroxyl group, directs electrophilic substitution to the ortho and para positions, making tribromination feasible. bris.ac.uk

Traditional and modern approaches to brominating phenol include:

Direct Bromination with Aqueous Bromine : A classic and straightforward method involves reacting phenol with an aqueous solution of bromine. chemistnotes.com This reaction is rapid, occurring at room temperature, and results in the formation of a white precipitate of 2,4,6-tribromophenol in nearly quantitative yields. bris.ac.ukprepchem.com The high activation of the benzene (B151609) ring by the -OH group facilitates the substitution of all three available ortho and para hydrogens. bris.ac.uk

Oxidative Bromination : These methods generate the brominating agent in situ from a bromide salt in the presence of an oxidant, offering a safer alternative to handling molecular bromine. mdpi.com One such system uses potassium bromide (KBr) with an oxidant like ZnAl–BrO₃⁻–layered double hydroxides, which provides excellent regioselectivity for monobromination but can be adapted for exhaustive bromination. mdpi.com Another approach employs a metal bromide salt with hydrogen peroxide in a sulfuric acid solution, which allows for both the generation of bromine and its regeneration from the hydrobromic acid byproduct. google.com

Visible-light Photoredox Catalysis : A mild and efficient green chemistry approach utilizes visible-light photoredox catalysis. beilstein-journals.org In this method, bromine is generated in situ from the oxidation of a bromide source like tetrabromomethane (CBr₄) using a photocatalyst such as Ru(bpy)₃Cl₂ under irradiation with blue LEDs. beilstein-journals.org This technique offers high yields under ambient conditions. beilstein-journals.org

I(III)-Based Reagents : A practical and mild procedure uses an I(III)-based reagent, prepared by mixing PIDA (phenyliodine diacetate) and aluminum bromide (AlBr₃). rsc.orgresearchgate.net This system efficiently brominates a broad scope of phenolic compounds under mild conditions. rsc.orgresearchgate.net

Table 1: Comparison of Selected Bromination Methods for Phenol

| Method | Brominating Agent/System | Conditions | Key Features |

|---|---|---|---|

| Direct Bromination | Bromine (Br₂) in aqueous solution | Room temperature | Rapid reaction; High, near-quantitative yield of 2,4,6-tribromophenol. bris.ac.ukprepchem.com |

| Oxidative Bromination | Sodium Bromide (NaBr) / H₂O₂ / H₂SO₄ | 20-25 °C | Avoids use of gaseous chlorine or bromine; High yield (97-98%). google.com |

| Photoredox Catalysis | CBr₄ / Ru(bpy)₃Cl₂ | Blue LEDs, Room Temp., CH₃CN | Mild, operationally simple; High chemical yield; Green approach. beilstein-journals.org |

| I(III)-Based Reagent | PIDA / AlBr₃ | Room Temperature, CH₃CN | Efficient and very mild conditions; Broad substrate scope. rsc.orgresearchgate.net |

Formation of Phenoxyacetone (B1677642) Linkages

The conversion of 2,4,6-tribromophenol to 2,4,6-tribromophenoxyacetone is typically achieved via the Williamson ether synthesis. wikipedia.org This versatile and widely used method involves the reaction of an alkoxide ion with a primary alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orggold-chemistry.orgmasterorganicchemistry.com

The specific reaction for this synthesis involves two key steps:

Deprotonation of the Phenol : The acidic proton of the hydroxyl group on 2,4,6-tribromophenol is removed by a base to form the corresponding nucleophilic 2,4,6-tribromophenoxide ion. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). gold-chemistry.orggordon.edu

Nucleophilic Attack : The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an acetone (B3395972) derivative bearing a good leaving group. masterorganicchemistry.com Chloroacetone (B47974) is a common and suitable reagent for this step. sci-hub.se The phenoxide performs a backside attack on the carbon atom bonded to the chlorine, displacing the chloride ion in a concerted SN2 mechanism to form the final ether product, this compound. wikipedia.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This involves fine-tuning parameters for both the initial bromination and the subsequent etherification step. nsf.gov

Optimization of Bromination: For the synthesis of the 2,4,6-tribromophenol intermediate, controlling the stoichiometry of the brominating agent is crucial to prevent the formation of under- or over-brominated side products. mdpi.com While phenol is highly activated and readily undergoes tribromination, factors such as temperature and reaction time must be controlled. For instance, in the oxidative bromination with NaBr/H₂O₂, maintaining the temperature at 20-25°C and allowing for sufficient reaction time (e.g., 5 hours post-addition) ensures the reaction goes to completion for a high yield of the desired tribrominated product. google.com

Optimization of Williamson Ether Synthesis: The synthesis of aryloxyacetones from phenols and chloroacetone has historically been plagued by poor yields, sometimes as low as 15-23%. sci-hub.se A significant optimization is the introduction of a catalytic amount of potassium iodide (KI) to the reaction mixture. sci-hub.se

The iodide ion functions as a superior nucleophile compared to the phenoxide, converting chloroacetone into the much more reactive iodoacetone (B1206111) in situ via the Finkelstein reaction. The subsequent SN2 reaction of the phenoxide with iodoacetone is significantly faster, leading to a dramatic increase in product yield. Research has shown this catalytic method can improve the yield of phenoxyacetone to as high as 92.5%. sci-hub.se

Table 2: Effect of Catalyst on Phenoxyacetone Synthesis Yield

| Reactants | Solvent | Catalyst | Yield |

|---|---|---|---|

| Sodium Phenoxide + Chloroacetone | Toluene | None | 15% sci-hub.se |

| Phenol + Chloroacetone + K₂CO₃ | Acetone | None | 23% sci-hub.se |

Other key parameters for optimization include the choice of solvent and base. Acetone or butanone are effective solvents, and potassium carbonate is a commonly used base that is strong enough to deprotonate the phenol without being overly harsh. gold-chemistry.orgsci-hub.se

Green Chemistry Approaches in Synthesis

Applying the principles of green chemistry can make the synthesis of this compound safer and more environmentally benign. sigmaaldrich.comvapourtec.com

Key green strategies applicable to this synthesis include:

Use of Safer Reagents and Prevention of Waste : The classic bromination of phenol uses elemental bromine, which is highly toxic and corrosive. A greener alternative is oxidative bromination using a combination of a stable bromide salt (like NaBr or KBr) and a safer oxidant like hydrogen peroxide (H₂O₂). google.comgoogle.com This in situ generation of the brominating species avoids handling hazardous bromine and produces water as the primary byproduct, aligning with the principles of preventing waste and using less hazardous chemical syntheses. google.comsigmaaldrich.com

Catalysis : The use of catalysts is superior to stoichiometric reagents. acs.org In the bromination step, visible-light photoredox catalysis provides a highly efficient route that uses light energy to drive the reaction under mild conditions. beilstein-journals.org For the etherification step, the use of a catalytic amount of potassium iodide to dramatically improve reaction efficiency is a prime example of green chemistry, as it reduces energy consumption and improves atom economy by maximizing the conversion of reactants to the desired product. sci-hub.seacs.org

Safer Solvents : Traditional organic syntheses often rely on hazardous solvents. Green chemistry encourages the use of safer alternatives. nih.gov For the bromination of phenol, methods have been developed that use water as the solvent. prepchem.comgoogle.com For the etherification, while solvents like acetone are common, exploring less volatile and less toxic solvent systems is a key goal.

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. acs.org The development of photoredox-catalyzed bromination, which proceeds at room temperature, is an example of designing for energy efficiency. beilstein-journals.org This contrasts with many reactions that require significant heating or cooling. vapourtec.com

By incorporating these strategies, the synthesis can be modified to reduce its environmental footprint, minimize waste, and enhance safety for chemists.

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Tribromophenoxyacetone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide foundational information about the number and type of proton and carbon environments in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4,6-tribromophenoxyacetone is expected to show three distinct signals, each corresponding to a unique proton environment. Due to the plane of symmetry in the tribromophenyl group, the two aromatic protons are chemically equivalent. The absence of adjacent, non-equivalent protons for all three groups should result in three singlets. The chemical shifts are influenced by inductive effects and anisotropy. For instance, the methylene (B1212753) protons are deshielded by both the adjacent ether oxygen and the carbonyl group. msu.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-3, H-5) | ~7.7 | Singlet (s) | 2H |

| Methylene (-OCH₂-) | ~4.8 | Singlet (s) | 2H |

| Methyl (-CH₃) | ~2.3 | Singlet (s) | 3H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to the six distinct carbon environments in the molecule. libretexts.org The chemical shifts are spread over a wide range, from the relatively shielded methyl carbon to the highly deshielded carbonyl carbon. libretexts.org The presence of electronegative bromine and oxygen atoms, as well as sp² hybridization, significantly influences the chemical shifts. libretexts.org Quaternary carbons, such as the carbonyl and the substituted aromatic carbons, typically show weaker signals. youtube.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~204 |

| Aromatic C-O (C-1) | ~152 |

| Aromatic C-H (C-3, C-5) | ~134 |

| Aromatic C-Br (C-2, C-4, C-6) | ~118 |

| Methylene (-OCH₂-) | ~72 |

| Methyl (-CH₃) | ~28 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY for spatial proximity and conformation)

Two-dimensional (2D) NMR experiments provide deeper insight into the molecular framework by revealing correlations between nuclei.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, no cross-peaks would be expected in the COSY spectrum, as all proton signals are singlets with no vicinal or geminal coupling partners. This lack of correlation is a strong confirmation of the isolated nature of the proton spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comyoutube.com This is a powerful tool for assigning carbon signals based on previously assigned proton signals.

| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |

|---|---|---|

| ~7.7 (s, 2H) | ~134 | C3/C5-H |

| ~4.8 (s, 2H) | ~72 | -OCH₂- |

| ~2.3 (s, 3H) | ~28 | -CH₃ |

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.comemerypharma.com This technique is crucial for connecting the different fragments of the molecule. Key correlations would confirm the link between the acetone (B3395972) moiety and the tribromophenoxy ring.

| Proton (δ, ppm) | Correlated Carbons (δ, ppm) | Significance |

|---|---|---|

| Methylene (-OCH₂, ~4.8) | ~204 (C=O) | Confirms proximity to carbonyl (²J). |

| ~152 (C-O) | Confirms ether linkage to the aromatic ring (³J). | |

| ~28 (-CH₃) | Confirms the acetone backbone (³J). | |

| Methyl (-CH₃, ~2.3) | ~204 (C=O) | Confirms proximity to carbonyl (²J). |

| ~72 (-OCH₂-) | Confirms the acetone backbone (³J). | |

| Aromatic (H-3/H-5, ~7.7) | ~152 (C-O) | Shows connectivity within the aromatic ring (²J). |

| ~118 (C-Br) | Shows connectivity within the aromatic ring (²J to C2/C6, ³J to C4). |

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between nuclei that are close in space, regardless of whether they are connected through bonds. columbia.edu This provides critical information about the molecule's three-dimensional structure and preferred conformation. For this compound, a key spatial correlation would be expected between the methylene protons (-OCH₂-) and the aromatic protons (H-3, H-5), which would help to define the dihedral angle of the ether linkage. The ROESY experiment is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.eduresearchgate.net

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the structural analysis of materials in their solid, crystalline, or amorphous forms. rsc.org While solution-state NMR provides data on molecules tumbling rapidly in a solvent, ssNMR gives insight into the structure, conformation, and packing of molecules in the solid phase. Techniques such as Cross-Polarization (CP) and Magic Angle Spinning (MAS) are employed to overcome challenges like broad lines and low sensitivity that are characteristic of solid samples. For this compound, ssNMR could be used to study potential polymorphism (the existence of different crystal forms), which can impact physical properties. Furthermore, ssNMR can precisely measure internuclear distances and torsion angles in the solid state, providing a detailed picture of the molecular conformation without the influence of a solvent. Advanced techniques like 2H-DNP-enhanced ssNMR could be used to significantly boost signal intensity for detailed structural studies. rsc.org

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass, often to within a few parts per million (ppm). thermofisher.com This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₇Br₃O₂), the calculated monoisotopic mass is 383.7996 Da. An HRMS measurement confirming this mass would provide strong evidence for the proposed formula.

A key feature in the mass spectrum of a tribrominated compound is the distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of three bromine atoms in the molecule results in a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, M+6) with a theoretical intensity ratio of approximately 1:3:3:1. Observing this pattern is a definitive indicator of a tribrominated species.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed, providing a "fingerprint" that helps to piece together the molecular structure. libretexts.orglibretexts.org The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting ions and neutral losses. libretexts.orgyoutube.com

Key predicted fragmentation pathways include:

Cleavage of the ether bond: This is a common fragmentation pathway. It can result in the formation of a stable 2,4,6-tribromophenoxide ion at m/z 329 (and its isotopic peaks), or a 2,4,6-tribromophenol (B41969) ion at m/z 330 following a hydrogen rearrangement.

Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group can lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 369 (M-15).

Formation of the acetyl cation: Fragmentation can also produce the [CH₃CO]⁺ ion, which would give a characteristic peak at m/z 43. libretexts.org

| Predicted m/z (Monoisotopic) | Proposed Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 368.79 | [C₈H₄Br₃O₂]⁺ | Loss of methyl radical (•CH₃) |

| 328.78 | [C₆H₂Br₃O]⁺ | Cleavage of ether C-O bond and loss of •CH₂COCH₃ |

| 57.03 | [C₃H₅O]⁺ | Cleavage of ether O-C bond to form [CH₂COCH₃]⁺ |

| 43.02 | [C₂H₃O]⁺ | Formation of acetyl cation [CH₃CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For a hypothetical this compound molecule, one would expect to observe characteristic vibrational modes corresponding to its key structural features.

Theoretically, the IR and Raman spectra would be dominated by vibrations of the tribrominated benzene (B151609) ring, the ether linkage, and the ketone group. The C=O stretch of the ketone would likely appear as a strong band in the IR spectrum, typically in the region of 1700-1725 cm⁻¹. The C-O-C stretching of the ether group would be expected in the 1260-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy, being complementary to IR, would be particularly sensitive to the symmetric vibrations of the benzene ring and the C-Br bonds. However, without experimental data, the precise frequencies and intensities of these vibrational modes for this compound remain speculative.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a well-ordered single crystal of this compound would be required. The diffraction pattern obtained from such a crystal would allow for the unambiguous determination of its crystal system, space group, and the precise coordinates of each atom within the unit cell. This would reveal the planarity of the phenyl ring, the conformation of the acetone moiety, and the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. No such crystallographic data has been reported for this compound.

Powder X-ray Diffraction (e.g., MicroED Analysis for microcrystalline samples)

In the absence of sufficiently large single crystals, powder X-ray diffraction (PXRD) can provide valuable structural information. This technique is applied to a polycrystalline sample and yields a diffraction pattern that is a fingerprint of the crystalline phases present. While generally used for phase identification, advanced methods can be used to solve crystal structures from powder data.

For microcrystalline samples, which are often the result of chemical synthesis, Microcrystal Electron Diffraction (MicroED) is an emerging and powerful technique. anton-paar.com MicroED can determine high-resolution crystal structures from nanocrystals, which are far too small for conventional X-ray diffraction methods. nih.govscirp.org This would be an ideal approach to elucidate the solid-state structure of this compound if suitable microcrystals could be obtained. To date, no powder diffraction data or MicroED analysis for this compound has been published.

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tribromophenoxyacetone

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of 2,4,6-Tribromophenoxyacetone is significantly hindered. The aromatic ring is trisubstituted with bromine atoms at the 2, 4, and 6 positions, which are all ortho and para positions relative to the phenoxy group. These positions are sterically congested and already occupied.

The directing effects of the existing substituents are conflicting. The ether oxygen is an activating group, donating electron density to the ring via resonance and directing incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the three bromine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, although they also direct ortho and para via resonance. gatech.edu

Given that all ortho and para positions are blocked, any further substitution would have to occur at the meta positions (3 and 5). However, these positions are not electronically favored by either the activating ether or the deactivating halogens. Therefore, electrophilic aromatic substitution on this compound is expected to be extremely slow and require harsh reaction conditions. If a reaction were to occur, it would likely be at the less sterically hindered meta positions, but this is not a facile transformation.

Nucleophilic Substitution at Bromine Centers

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org In this compound, the bromine atoms themselves are the potential leaving groups.

While halogens are electron-withdrawing, they are not as powerfully activating towards SNAr as a nitro group. For a nucleophile to replace one of the bromine atoms, it would have to attack the carbon to which the bromine is attached, forming a transient anionic intermediate. The stability of this intermediate is key to the reaction's feasibility. The presence of other bromine atoms and the ether oxygen would influence this stability. Although aryl halides are generally inert to nucleophilic substitution, those with multiple electron-withdrawing substituents can react under certain conditions. libretexts.org For instance, 2,4,6-trinitrochlorobenzene reacts readily at room temperature, but the activation provided by bromine is much weaker. libretexts.org

Therefore, nucleophilic substitution at the bromine centers of this compound is expected to be unfavorable under standard conditions and would likely require high temperatures, high pressures, or specialized catalysts.

Reactions Involving the Ketone Moiety

The ketone functional group is a major site of reactivity in this compound. Its chemistry is centered around the electrophilic carbonyl carbon and the acidic α-hydrogens.

Carbonyl Additions: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can include reactions with:

Grignard Reagents (R-MgX) and Organolithium Reagents (R-Li): These would add to the carbonyl to form a tertiary alcohol after acidic workup.

Hydride Reagents (e.g., NaBH4, LiAlH4): These would reduce the ketone to a secondary alcohol, yielding 1-(2,4,6-tribromophenoxy)propan-2-ol.

Cyanide (e.g., HCN, NaCN): This would form a cyanohydrin.

Enolization and Enolate Chemistry: The protons on the methyl group adjacent to the carbonyl (the α-carbon) are acidic (pKa ≈ 19-20 in acetone) and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent nucleophile and can participate in several key reactions: youtube.com

Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide) in an SN2 reaction to form a new carbon-carbon bond, elongating the carbon chain. masterorganicchemistry.com

Aldol (B89426) Condensation: The enolate can act as a nucleophile, attacking the carbonyl carbon of another molecule (like an aldehyde or another ketone) to form a β-hydroxy ketone (an aldol addition product), which may subsequently dehydrate to form an α,β-unsaturated ketone. youtube.com

Halogenation: Under basic or acidic conditions, the α-carbon can be halogenated. In the presence of a base and X₂, all α-hydrogens can be replaced, leading to a polyhalogenated product. ucsb.edu

| Reagent Type | Example Reagent | Expected Product | Reaction Class |

|---|---|---|---|

| Hydride Reductant | NaBH4 | 1-(2,4,6-Tribromophenoxy)propan-2-ol | Nucleophilic Addition |

| Organometallic | CH3MgBr | 2-Methyl-1-(2,4,6-tribromophenoxy)propan-2-ol | Nucleophilic Addition |

| Base/Electrophile | 1. LDA; 2. CH3I | 1-(2,4,6-Tribromophenoxy)butan-2-one | Enolate Alkylation |

| Base/Aldehyde | 1. NaOH; 2. Benzaldehyde | 4-Hydroxy-1-phenyl-3-(2,4,6-tribromophenoxymethyl)butan-1-one | Aldol Addition |

Cleavage of the Ether Linkage

The ether linkage in this compound is an aryl alkyl ether. This type of ether can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI. libretexts.org The reaction proceeds via protonation of the ether oxygen, which makes it a good leaving group. ucalgary.ca

The subsequent step is a nucleophilic substitution. Since the ether involves a primary carbon on the acetone (B3395972) side and an aromatic carbon on the other, the halide nucleophile (Br⁻ or I⁻) will attack the less sterically hindered primary carbon of the acetonyl group in an SN2-type mechanism. libretexts.org Attack on the sp²-hybridized aromatic carbon is highly disfavored.

The products of this cleavage are 2,4,6-tribromophenol (B41969) and 2-haloacetone (e.g., 2-bromoacetone or 2-iodoacetone). ucalgary.ca Phenols are generally unreactive towards further substitution by halide ions under these conditions. libretexts.org

Mechanism of Acid-Catalyzed Ether Cleavage:

Protonation: The ether oxygen is protonated by the strong acid (e.g., HBr).

Nucleophilic Attack: The bromide ion (Br⁻) attacks the α-carbon of the ketone moiety.

Bond Cleavage: The C-O bond is broken, displacing 2,4,6-tribromophenol as a neutral leaving group and forming 2-bromoacetone.

Oxidative Reactivity Mechanisms (e.g., Cytochrome P450 models)

The metabolic fate of brominated flame retardants (BFRs) is often mediated by cytochrome P450 (CYP) enzymes. nih.gov These enzymes catalyze oxidations that can lead to the detoxification or, in some cases, bioactivation of xenobiotics. nih.gov For this compound, oxidation could occur at the aromatic ring or the acetonyl side chain.

Studies on structurally similar BFRs, such as bis(2,4,6-tribromophenoxy)ethane, indicate that the 2,4,6-tribromophenyl (B11824935) moiety is a target for oxidative metabolism. researchgate.net However, since all positions on the aromatic ring are substituted, direct aromatic hydroxylation is blocked. The more likely site of initial oxidative attack would be the acetonyl side chain.

Potential oxidative pathways catalyzed by CYP models include:

Hydroxylation of the α-carbon: The C-H bonds of the methyl group are susceptible to hydroxylation, which could lead to an unstable intermediate that decomposes.

Oxidative dealkylation: This process could lead to the cleavage of the ether bond, ultimately yielding 2,4,6-tribromophenol. Computational studies on organophosphorus flame retardants show that CYP-catalyzed biotransformation often involves Cα-hydroxylation followed by O-dealkylation. researchgate.net

Reductive Reactivity Mechanisms (e.g., Reductive Debromination)

Reductive dehalogenation is a key transformation pathway for polyhalogenated aromatic compounds, particularly in anaerobic environments mediated by microorganisms. nih.gov Studies on 2,4,6-tribromophenol (TBP) and polybrominated diphenyl ethers (PBDEs) show that bromine atoms can be sequentially removed. nih.govberkeley.edu

For this compound, reductive debromination would involve the stepwise replacement of bromine atoms with hydrogen. Research on the microbial dehalogenation of 2,4,6-TBP indicates a preference for the removal of ortho- and para-substituted bromines. nih.gov A plausible pathway would be:

Initial Debromination: Removal of a bromine atom from the ortho or para position to yield a dibromophenoxyacetone derivative. Studies on similar compounds suggest that para debromination is often a favored initial step. nih.gov

Sequential Debromination: Further reduction steps would lead to monobrominated and ultimately fully debrominated phenoxyacetone (B1677642).

The process is typically slow and depends on specific microbial populations and environmental conditions.

| Step | Reactant | Product | Comment |

|---|---|---|---|

| 1 | This compound | 2,6-Dibromophenoxyacetone or 2,4-Dibromophenoxyacetone | Removal of the first bromine atom, likely from the para or an ortho position. |

| 2 | Dibromophenoxyacetone derivative | 2-Bromophenoxyacetone or 4-Bromophenoxyacetone | Removal of the second bromine atom. |

| 3 | Monobromophenoxyacetone derivative | Phenoxyacetone | Complete debromination of the aromatic ring. |

Photocatalytic Reactivity and Degradation Pathways

The photodegradation of brominated phenols and related compounds can proceed through several mechanisms upon exposure to UV light. nih.gov For this compound, two primary pathways are anticipated: C-Br bond homolysis and photo-Fries rearrangement.

Reductive Debromination: Absorption of UV light can provide sufficient energy to cleave the relatively weak C-Br bonds, generating an aryl radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form a debrominated product. nih.gov This process would occur sequentially, similar to reductive debromination, leading to a mixture of less-brominated phenoxyacetones and ultimately phenoxyacetone. nih.gov

Photo-Fries Rearrangement: This reaction is characteristic of phenolic esters and, by extension, can be considered for aryl ethers under photolytic conditions. wikipedia.org The reaction involves the homolytic cleavage of the ether bond between the ring and the oxygen atom. This generates a 2,4,6-tribromophenoxy radical and an acetonyl radical, which are held together in a "solvent cage". slideshare.net These radicals can then recombine in two ways:

Reversion: Recombination at the oxygen atom to reform the starting material.

Rearrangement: The acetonyl radical attacks the aromatic ring at the ortho or para positions. Since these positions are already substituted with bromine, this pathway is complex. It might lead to ipso-substitution (replacement of a bromine atom) or other complex rearrangements. However, the classic photo-Fries rearrangement yields hydroxy aryl ketones. wikipedia.org A similar rearrangement for this compound would be mechanistically challenging due to the existing substitution pattern.

Direct photolysis is a significant degradation mechanism for many brominated flame retardants. nih.gov The rate and products are highly dependent on the solvent and the wavelength of light used.

Photocatalyst Design and Optimization

No information available in the searched scientific literature.

Radical Species Formation and Reaction Pathways

No information available in the searched scientific literature.

Light Absorption and Charge Separation Dynamics

No information available in the searched scientific literature.

Derivatization Chemistry of 2,4,6 Tribromophenoxyacetone

Modification of the Brominated Phenyl Ring

The three bromine atoms on the phenyl ring of 2,4,6-tribromophenoxyacetone are prime sites for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The electron-withdrawing nature of the bromine atoms and the phenoxyacetone (B1677642) group can influence the reactivity of the aryl bromide positions, potentially allowing for selective or sequential functionalization.

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net It is a robust method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. By carefully selecting the catalyst, ligands, and reaction conditions, it may be possible to achieve selective substitution at the ortho or para positions.

Heck-Mizoroki Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene. rsc.org This method is particularly useful for introducing vinyl groups, which can be further functionalized.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. youtube.com This is a direct method for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This is a powerful tool for synthesizing aniline (B41778) derivatives.

Cyanation: The bromine atoms can be substituted with a cyano group, which can then serve as a synthetic handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

The table below illustrates potential products from the palladium-catalyzed modification of the brominated phenyl ring of this compound.

| Reaction Type | Coupling Partner | Potential Product Structure | Potential Application of Product |

| Suzuki-Miyaura | Phenylboronic acid | 2,4,6-Triphenylphenoxyacetone | Materials science, ligand development |

| Heck | Styrene | 2,4,6-Tristyrylphenoxyacetone | Polymer chemistry, organic electronics |

| Sonogashira | Phenylacetylene | 2,4,6-Tris(phenylethynyl)phenoxyacetone | Molecular wires, functional materials |

| Buchwald-Hartwig | Morpholine | 2,4,6-Trimorpholinophenoxyacetone | Medicinal chemistry, agrochemicals |

Functionalization at the Phenoxyacetone Moiety

The phenoxyacetone portion of the molecule offers two primary sites for chemical modification: the carbonyl group and the adjacent active methylene (B1212753) group.

The carbonyl group is susceptible to a variety of nucleophilic addition reactions, leading to a wide range of derivatives. These include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can be further derivatized, for instance, by esterification or etherification.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group results in the formation of tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide converts the carbonyl group into an alkene, providing a route to novel olefinic derivatives.

Reductive Amination: The ketone can be converted into an amine through reaction with an amine in the presence of a reducing agent.

The active methylene group (the CH2 group adjacent to the carbonyl) can be deprotonated by a suitable base to form an enolate, which is a powerful nucleophile. This allows for a variety of alpha-functionalization reactions, such as:

Alkylation: The enolate can be reacted with alkyl halides to introduce alkyl substituents at the alpha-position.

Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones.

Claisen-Schmidt Condensation: A base-catalyzed condensation with aromatic aldehydes can yield chalcone-like structures. chemicalbook.com

Mannich Reaction: Reaction with formaldehyde (B43269) and a primary or secondary amine yields a Mannich base.

The following table provides examples of derivatization reactions at the phenoxyacetone moiety.

| Reaction Site | Reagent(s) | Reaction Type | Potential Product |

| Carbonyl Group | Sodium borohydride | Reduction | 1-(2,4,6-Tribromophenoxy)propan-2-ol |

| Carbonyl Group | Methylmagnesium bromide | Grignard Reaction | 2-(2,4,6-Tribromophenoxy)-1-methylethan-1-ol |

| Active Methylene | Benzaldehyde, NaOH | Aldol Condensation | 1-(2,4,6-Tribromophenoxy)-3-phenyl-3-hydroxybutan-2-one |

| Active Methylene | Dimethylamine, Formaldehyde | Mannich Reaction | 1-(2,4,6-Tribromophenoxy)-3-(dimethylamino)propan-2-one |

Synthesis of Novel Analogs and Conjugates

By combining the derivatization strategies for both the brominated phenyl ring and the phenoxyacetone moiety, a vast library of novel analogs and conjugates can be synthesized. For example, a Suzuki coupling could be performed on the phenyl ring, followed by a Knoevenagel condensation at the phenoxyacetone side chain.

A particularly fruitful area of derivatization is the synthesis of heterocyclic compounds . The 1,3-dicarbonyl-like functionality of the phenoxyacetone moiety makes it an excellent precursor for the synthesis of various heterocycles. clockss.org For instance:

Reaction with hydrazine (B178648) derivatives can yield pyrazoles.

Reaction with hydroxylamine (B1172632) can produce isoxazoles.

Condensation with amidines or guanidines can lead to the formation of pyrimidines.

Reaction with β-mercaptoamines could yield thiazines.

These heterocyclic analogs of this compound could exhibit interesting biological activities or material properties. The synthesis of such compounds often involves a one-pot cyclocondensation reaction. amazonaws.com

Furthermore, the functional groups introduced through derivatization can be used to conjugate this compound to other molecules of interest, such as biomolecules, polymers, or nanoparticles, to create multifunctional materials or probes.

Degradation Pathways and Environmental Fate of 2,4,6 Tribromophenoxyacetone

Transformation Products and By-product Formation (e.g., OH-PBDEs, PBDD/Fs)

The environmental degradation of 2,4,6-Tribromophenoxyacetone can lead to the formation of several transformation products, some of which are of significant environmental concern. The degradation process is hypothesized to begin with the cleavage of the ether bond, yielding 2,4,6-tribromophenol (B41969) (TBP) and an acetone-related moiety. TBP is a known precursor to the formation of more persistent and toxic substances, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).

Formation of OH-PBDEs:

The phototransformation of TBP in aqueous solutions has been shown to produce various OH-PBDEs. who.int Studies have identified the formation of eight different OH-PBDEs through the photodimerization of TBP under UV irradiation. who.int This suggests that in sunlit aquatic environments, this compound could indirectly contribute to the environmental load of these compounds following its initial degradation to TBP. Biotic processes can also lead to the formation of OH-PBDEs. For instance, studies on the metabolism of TBP in rice plants have revealed the formation of seven different OH-PBDEs and PBDD/Fs, indicating that biotic dimeric reactions can occur within organisms. nih.gov

Formation of PBDD/Fs:

Under thermal stress, such as during waste incineration or industrial thermal processes, TBP can be a precursor to the formation of PBDD/Fs. mdpi.comresearchgate.net Research on the thermal treatment of TBP has demonstrated the generation of both 2,3,7,8-substituted and non-2,3,7,8-substituted PBDD/Fs. mdpi.comresearchgate.net The presence of catalysts such as copper (Cu), iron (Fe), and antimony trioxide (Sb₂O₃) can influence the formation pathways and yields of these toxic by-products. mdpi.comresearchgate.net For example, copper has been found to enhance the formation of ortho-substituted PBDD/Fs through the Ullmann reaction. mdpi.comresearchgate.net These findings indicate that the improper disposal or thermal treatment of materials containing this compound could lead to the unintentional release of PBDD/Fs into the environment.

The table below summarizes the key transformation products that can be formed from the degradation of 2,4,6-tribromophenol, a likely intermediate in the degradation of this compound.

| Parent Compound (Hypothesized Intermediate) | Transformation Products | Formation Pathway | Environmental Conditions | Reference |

|---|---|---|---|---|

| 2,4,6-Tribromophenol (TBP) | Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) | Photodimerization | Aqueous solution, UV irradiation | who.int |

| 2,4,6-Tribromophenol (TBP) | OH-PBDEs and PBDD/Fs | Biotic dimeric reactions | In rice plants | nih.gov |

| 2,4,6-Tribromophenol (TBP) | Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) | Thermal degradation | High temperatures (e.g., incineration), presence of catalysts (Cu, Fe, Sb₂O₃) | mdpi.comresearchgate.net |

Advanced Oxidation Processes (AOPs) for Remediation

Various AOPs have been shown to be effective in degrading a wide range of organic contaminants. mdpi.comnih.gov These processes include:

Ozonation: The use of ozone (O₃) to oxidize pollutants.

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.

Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide to create hydroxyl radicals, with the photo-Fenton process being enhanced by UV light.

Heterogeneous Photocatalysis: This involves the use of a semiconductor catalyst (e.g., titanium dioxide, TiO₂) and a light source to generate hydroxyl radicals.

Sonolysis: The application of high-frequency ultrasound to induce cavitation and the formation of reactive radicals.

The effectiveness of these AOPs depends on various factors, including the pH of the medium, the concentration of the pollutant, the presence of other substances, and the specific operational parameters of the treatment system. nih.gov For instance, in the photodegradation of the structurally related 2,4,6-tribromophenol, the transformation rate was influenced by pH and the presence of iron ions. who.int

The table below summarizes various AOPs that have been successfully applied to the degradation of related organic pollutants and could potentially be effective for the remediation of this compound.

| Advanced Oxidation Process (AOP) | Description | Potential Applicability to this compound | Reference |

|---|---|---|---|

| UV Photolysis | Degradation of pollutants by direct absorption of UV light. | Potentially effective, as demonstrated with other brominated and phenoxy compounds. | nih.gov |

| Ozonation | Oxidation by ozone, a powerful oxidizing agent. | May lead to the breakdown of the aromatic ring and cleavage of the ether linkage. | nih.gov |

| Heterogeneous Photocatalysis (e.g., UV/TiO₂) | Generation of highly reactive hydroxyl radicals on the surface of a semiconductor catalyst under UV irradiation. | Shown to be effective for the mineralization of various organic pollutants. | nih.gov |

| Fenton and Photo-Fenton | Generation of hydroxyl radicals from the reaction of hydrogen peroxide with ferrous ions. | A well-established AOP for the degradation of a wide range of recalcitrant organic compounds. | mdpi.com |

| Combined AOPs (e.g., UV/O₃/TiO₂) | Integration of multiple AOPs to enhance degradation efficiency. | Can lead to synergistic effects and more complete mineralization of the target compound. | nih.gov |

Advanced Analytical Methodologies for 2,4,6 Tribromophenoxyacetone and Its Metabolites/derivatives

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of halogenated organic compounds due to its exceptional separation capabilities and the high specificity and sensitivity of mass-based detection.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds, including many BFRs. acs.orgnih.gov For a compound like 2,4,6-Tribromophenoxyacetone, GC-MS would provide robust identification and quantification. The analysis often involves a short, thin-film capillary column to handle less volatile or thermally labile compounds. astm.orgthermofisher.com

Several ionization techniques can be employed:

Electron Ionization (EI): This hard ionization technique produces extensive fragmentation, creating a detailed mass spectrum that serves as a chemical fingerprint for library matching and structural elucidation. However, for some BFRs, this can lead to a low abundance of the molecular ion, which is crucial for confirming molecular weight. acs.org

Electron Capture Negative Ionization (ECNI): ECNI is a softer ionization technique that is highly sensitive for electrophilic compounds like halogenated molecules. It often yields a strong signal for the bromide ion (m/z 79/81) or the molecular anion, but may offer less structural information compared to EI. acs.orgnih.gov

Atmospheric Pressure Chemical Ionization (APCI): GC coupled with an APCI source is a more recent advancement that acts as a soft and robust ionization method. It tends to produce a highly abundant (quasi)molecular ion, which is advantageous for tandem MS (MS/MS) analysis as it provides a specific precursor ion for fragmentation, significantly enhancing both sensitivity and selectivity. acs.orgnih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Brominated Compounds

| Parameter | Setting | Purpose / Rationale |

| GC Column | TRACE TR-5MS (15 m x 0.25 mm ID, 0.1 µm film) | A short, narrow-bore column with a thin film is often recommended for analyzing thermolabile or high-boiling point compounds like highly brominated BFRs. thermofisher.com |

| Injector Temp. | 280 °C | Ensures efficient volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium | Inert gas standard for GC-MS applications. |

| Oven Program | 40 °C (hold 3 min) to 250 °C at 15 °C/min (hold 3 min) | A temperature ramp allows for the separation of compounds with different volatilities. This is a hypothetical program that would need optimization. mdpi.com |

| Ionization Mode | APCI or ECNI | Selected for high sensitivity towards brominated compounds and the generation of a stable precursor ion for MS/MS. acs.orgnih.gov |

| MS Detection | High-Resolution MS (HRMS) or Triple Quadrupole (QqQ) | HRMS provides high mass accuracy for formula confirmation. QqQ allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). thermofisher.comresearchgate.net |

The thermal decomposition of related compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) has been studied, indicating that pyrolysis can yield 2,4,6-tribromophenol (B41969), a potential precursor or degradant of this compound. researchgate.net This underscores the importance of carefully optimized GC conditions to prevent in-source thermal degradation.

For compounds that are thermally unstable, have low volatility, or are highly polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique. mdpi.com This is particularly relevant for the analysis of BFRs like tetrabromobisphenol A (TBBPA) and its derivatives, as well as for metabolites which are often more polar than the parent compound. mdpi.comciemat.es

LC-MS/MS methods, typically employing a triple quadrupole (QqQ) or a quadrupole linear ion trap (QqLIT) mass spectrometer, offer high sensitivity and specificity. ciemat.es Electrospray ionization (ESI) in negative mode is commonly used for phenolic and other acidic compounds, as it readily forms the [M-H]⁻ ion, which can be used as the precursor for MS/MS experiments. ciemat.es

Table 2: Typical LC-MS Parameters for Analysis of Related BFRs

| Parameter | Setting | Purpose / Rationale |

| LC Column | C18 reverse-phase (e.g., 2.1 mm x 75 mm, 2.7 µm) | Standard for separating a wide range of organic molecules based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of Methanol (B129727) and Water or Acetonitrile (B52724) and Water (often with 0.1% formic acid) | The gradient elution is optimized to separate the target analytes from matrix interferences. The choice between methanol and acetonitrile can affect analyte response and separation. ciemat.esnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), negative mode | Ideal for generating deprotonated molecules [M-H]⁻ from phenolic or acidic compounds, suitable for precursor ion selection in MS/MS. ciemat.es |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Ion Trap (QqLIT) | Enables quantitative analysis via Selected Reaction Monitoring (SRM) or qualitative analysis via Enhanced Product Ion (EPI) scans. ciemat.es |

| Flow Rate | 0.2-0.4 mL/min | Typical flow rate for analytical-scale LC columns. |

LC combined with high-resolution mass spectrometry (HRMS) is particularly powerful for identifying unknown metabolites, as it allows for the determination of the elemental composition of detected ions with high accuracy. nih.gov

Thin-Layer Chromatography (TLC) is a form of planar chromatography that has been used for the analysis of BFRs. astm.org While generally less sensitive and selective than GC-MS or LC-MS, TLC can be a cost-effective tool for screening or for separation prior to other detection methods. In historical applications, TLC coupled with scanning spectrodensitometry was used for the quantitation of compounds like decabromobiphenyl (B1669990) ether. astm.org For this compound, TLC could potentially be used for sample cleanup or preliminary separation, with visualization under UV light or by using specific staining reagents. However, for trace-level analysis, it has been largely superseded by more advanced hyphenated techniques.

Sample Preparation and Extraction Methods (e.g., Stir Bar Sorptive Extraction - SBSE)

Effective sample preparation is critical to remove interfering matrix components and to concentrate the analyte to a level suitable for instrumental detection. For brominated phenols and anisoles in aqueous and solid samples, Stir Bar Sorptive Extraction (SBSE) has proven to be a highly effective, solvent-minimized technique. researchgate.netnih.gov

SBSE is based on the partitioning of analytes from a sample matrix into a polymer coating on a magnetic stir bar. researchgate.nettue.nl The most common coating is polydimethylsiloxane (B3030410) (PDMS). chromatographyonline.com The process involves:

Extraction: The PDMS-coated stir bar is placed into the sample (typically aqueous) and stirred for a defined period (e.g., 30-60 minutes) to allow analytes to partition into the PDMS phase. tue.nl

Desorption: After extraction, the stir bar is removed, dried, and the analytes are desorbed. Desorption can be achieved either by:

Thermal Desorption (TD): The bar is heated in a thermal desorption unit connected to a GC-MS system. This is suitable for volatile and semi-volatile, thermally stable compounds. chromatographyonline.com

Liquid Desorption (LD): The bar is placed in a small volume of an appropriate solvent to back-extract the analytes. The resulting solution is then analyzed, typically by LC-MS, which is ideal for thermolabile compounds. chromatographyonline.com

SBSE offers a much larger volume of extraction phase compared to techniques like Solid-Phase Microextraction (SPME), resulting in higher analyte recovery and lower detection limits, often in the ng/L (ppt) to pg/L (ppq) range. researchgate.nettue.nlnih.gov It is an environmentally friendly method as it significantly reduces or eliminates the need for organic solvents. researchgate.netnih.gov

Detection and Quantitation Strategies (e.g., MRM transitions, internal standards)

Modern quantitative analysis relies on tandem mass spectrometry (MS/MS) for its unparalleled selectivity and sensitivity. The most common mode for quantification is Multiple Reaction Monitoring (MRM). lcms.czeurl-pesticides.eu

In an MRM experiment on a triple quadrupole instrument:

The first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the molecular ion [M]⁺˙ or [M-H]⁻ of this compound).

The precursor ion is fragmented in the second quadrupole (q2), which acts as a collision cell.

The third quadrupole (Q3) is set to monitor for one or more specific product ions that are characteristic of the precursor.

This process filters out nearly all chemical noise, resulting in a very high signal-to-noise ratio. lcms.cz For confirmation, at least two MRM transitions are typically monitored, and their intensity ratio must fall within a specified tolerance. eurl-pesticides.eu

Table 3: Hypothetical MRM Transitions for this compound (Molar Mass: 386.86 g/mol )

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Purpose |

| 387 [M+H]⁺ | 331 [M-C₃H₆O+H]⁺ | Loss of the acetone (B3395972) moiety | Quantifier |

| 387 [M+H]⁺ | 309 [M-Br+H]⁺ | Loss of a bromine atom | Qualifier |

| 385 [M-H]⁻ | 329 [M-C₃H₆O-H]⁻ | Loss of the acetone moiety | Quantifier |

| 385 [M-H]⁻ | 79/81 [Br]⁻ | Bromide ion | Qualifier |

Note: These transitions are illustrative and would require experimental optimization using a pure analytical standard.

For accurate quantification, an internal standard (IS) is essential. The ideal internal standard is an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H), as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement. nih.gov For instance, in the analysis of 2,4,6-tribromoanisole, deuterated tribromoanisole is used as an internal standard. researchgate.netnih.gov If a labeled standard for this compound is unavailable, a structurally similar brominated compound not expected to be in the sample could be used as an alternative. researchgate.net

Bioanalytical Techniques for Metabolite Analysis

Identifying and quantifying metabolites is critical for understanding the fate and potential risks of a compound in biological systems. The analysis of metabolites of this compound would likely follow strategies developed for its precursor, 2,4,6-tribromophenol (TBP), and other xenobiotics. nih.govwikipedia.org

Key techniques include:

LC-HRMS for Suspect Screening: This is a powerful approach for identifying potential metabolites when reference standards are not available. nih.gov The strategy involves creating a list of suspected metabolites based on known biotransformation reactions (e.g., hydroxylation, debromination, methylation, glycosylation). The high-resolution mass spectrometer is then used to screen the sample extract for ions with the exact masses corresponding to these predicted metabolites. nih.gov

LC-MS/MS for Targeted Analysis: Once metabolites are identified, a targeted LC-MS/MS method using MRM can be developed for sensitive quantification. nih.govyoutube.com This requires optimizing the precursor-to-product ion transitions for each specific metabolite.

Immunoassays: Techniques like the Enzyme-Linked Immunosorbent Assay (ELISA) can be developed as a rapid and cost-effective screening tool. nih.gov An ELISA was successfully established for TBP, showing an excellent correlation with GC-MS results for analyzing contaminated wood samples. nih.gov A similar assay could potentially be developed for this compound or its major metabolites, providing high-throughput capability for large-scale screening of biological or environmental samples.

In a study on TBP metabolism in rice plants, a combination of GC-HRMS and LC-HRMS identified 40 different transformation products, including phase I (e.g., debromination, hydroxylation) and phase II (e.g., methylation, glycosylation) metabolites, highlighting the complexity of biotransformation pathways. nih.gov A similar comprehensive approach would be necessary to fully characterize the metabolic fate of this compound.

Chemo/Fluorescence Sensors for Detection

The development of sensitive and selective analytical methods is crucial for monitoring emerging environmental contaminants. While specific chemo/fluorescence sensors for the direct detection of this compound are not documented in current scientific literature, the principles of sensor design for structurally related brominated flame retardants (BFRs) and their metabolites offer a strong basis for the potential development of such tools. Research in this area is primarily focused on analogous compounds like bromophenols and other major BFRs.

Fluorescence-based biosensors, in particular, have been explored for the detection of brominated compounds, offering advantages such as high sensitivity, rapid response, and potential for on-site analysis. frontiersin.org These sensors often rely on the highly specific binding between a biological recognition element, such as an antibody, and the target analyte. This binding event is then converted into a measurable fluorescent signal.

For instance, fluorescence-based immunoassays have been successfully developed for the detection of tetrabromobisphenol A (TBBPA), a widely used BFR. frontiersin.org These assays utilize monoclonal or polyclonal antibodies that specifically recognize the TBBPA molecule. The signal is generated through various formats, including competitive assays where a fluorescently labeled TBBPA analogue competes with the target analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in a sample results in a lower fluorescence signal, allowing for quantification.

The performance of such sensors for related brominated compounds demonstrates the potential for developing similar methods for this compound. Key performance indicators for these sensors are the limit of detection (LOD) and the linear working range.

Table 1: Examples of Fluorescence-Based Biosensor Performance for a Related Brominated Flame Retardant

| Target Analyte | Sensor Type | Limit of Detection (LOD) | Linear Range | Reference |

| Tetrabromobisphenol A (TBBPA) | Fluorescence-based Immuno-PCR | Ultrasensitive | Not specified | frontiersin.org |

It is important to note that 2,4,6-Tribromophenol (2,4,6-TBP), a compound structurally similar to the phenoxy moiety of this compound, is a known metabolite of several larger BFRs, such as 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ). nih.gov The detection of 2,4,6-TBP is therefore relevant to understanding the environmental fate and biotransformation of its parent compounds. nih.govnih.gov While conventional analytical methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are typically employed for the detection of brominated phenols, nih.govnih.gov the principles of fluorescence sensing could be adapted for these metabolites as well.

The development of a chemo/fluorescence sensor for this compound would likely involve the synthesis of a specific fluorophore-quencher system or the generation of selective antibodies. A molecularly imprinted polymer (MIP) could also be designed to specifically bind to the target molecule, inducing a change in the fluorescence of an embedded probe. Given the structural characteristics of this compound, a sensor could potentially be designed based on host-guest interactions with a fluorescent supramolecular cage or a displacement assay. However, to date, no such specific sensors have been reported in the literature.

Theoretical and Computational Chemistry Studies of 2,4,6 Tribromophenoxyacetone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to modern computational chemistry, offering a way to approximate solutions to the Schrödinger equation for many-electron systems. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to determine the electronic structure and energy of molecules. semanticscholar.org

Molecular Geometry and Conformation Analysis

Information regarding the optimized molecular geometry and conformational analysis of 2,4,6-tribromophenoxyacetone, which would typically be determined by finding the lowest energy structure using methods like DFT with a suitable basis set (e.g., 6-311+G(d,p)), is not available in the current scientific literature. semanticscholar.org Such studies would identify bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. semanticscholar.org

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. semanticscholar.orgnih.gov A small gap often suggests higher reactivity. nih.gov Analysis of the HOMO and LUMO energy levels and their distribution across the molecule for this compound has not been reported.

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational analysis, performed through frequency calculations, can predict a molecule's infrared (IR) and Raman spectra. nist.govresearchgate.net These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, or torsional modes. nih.govresearchgate.net No predicted vibrational frequencies for this compound have been published.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can be employed to explore potential reaction pathways, for instance, in atmospheric degradation or metabolism. rsc.org This involves locating transition state structures, which are the energy maxima along a reaction coordinate, and calculating the activation energies. semanticscholar.org Such analyses provide mechanistic insights and reaction kinetics. semanticscholar.org There are currently no published studies on the reaction mechanisms or transition state analyses involving this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and molecular interactions. mdpi.comnih.gov This method is useful for exploring the conformational landscape, especially for flexible molecules, and understanding how the molecule behaves in different environments. nih.gov Research employing MD simulations to study the conformational landscapes of this compound is not available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). nih.gov These predictions are valuable for aiding in the interpretation of experimental NMR spectra and confirming molecular structures. arxiv.org The accuracy of these predictions has been improving with the development of new machine learning models and computational techniques. nih.govnih.gov There are no reported theoretical predictions of NMR chemical shifts for this compound.

Structure-Activity Relationship (SAR) Modeling for Biological Interactions

Computational and theoretical studies focusing on the structure-activity relationship (SAR) of this compound are pivotal in predicting its potential biological and toxicological interactions. In the absence of direct experimental SAR studies on this specific molecule, insights can be drawn from analogous structures, such as other brominated phenols and phenoxy-containing compounds. SAR modeling aims to correlate the structural features of a molecule with its biological activity, providing a predictive framework for its behavior.

Key Structural Features and Their Potential Biological Implications:

Tribromophenoxy Group: The presence of three bromine atoms on the phenyl ring significantly influences the molecule's lipophilicity and electronic character. Bromine is an electron-withdrawing group, which can affect the pKa of the molecule and its ability to participate in hydrogen bonding. The high lipophilicity imparted by the bromine atoms is likely to enhance the molecule's ability to cross biological membranes and accumulate in lipid-rich tissues. nih.gov The substitution pattern (2,4,6-) creates a specific steric hindrance that can influence binding to target proteins or enzymes.

Ether Linkage: The phenoxy ether bond provides rotational flexibility to the molecule, allowing it to adopt various conformations. This flexibility can be crucial for fitting into the active site of an enzyme or a receptor. The oxygen atom in the ether linkage can also act as a hydrogen bond acceptor, further contributing to potential binding interactions.

Acetone (B3395972) Moiety: The carbonyl group in the acetone moiety is a key functional group that can participate in hydrogen bonding and dipole-dipole interactions. This part of the molecule can be susceptible to metabolic transformations, potentially leading to the formation of more reactive or less toxic metabolites.

Predictive SAR Modeling:

Quantitative Structure-Activity Relationship (QSAR) models for compounds structurally related to this compound often utilize molecular descriptors to predict biological activity. nih.gov These descriptors can be categorized into several classes:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing nature of the bromine atoms would significantly impact these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. The bulky bromine atoms would result in a larger steric profile, which could either enhance or hinder binding to a biological target depending on the size and shape of the binding pocket.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. The tribromination of the phenyl ring is expected to result in a high logP value for this compound, suggesting a high potential for bioaccumulation.

Data from Analogous Compounds:

While specific data for this compound is not available, studies on other polybrominated diphenyl ethers (PBDEs) and brominated phenols have shown that the degree and position of bromination are critical determinants of toxicity. Generally, higher bromination can lead to increased persistence and bioaccumulation.

The following table summarizes the potential influence of the key structural moieties of this compound on its biological interaction profile, based on general principles of SAR.

| Structural Moiety | Key Features | Predicted Influence on Biological Interactions |

| 2,4,6-Tribromophenyl (B11824935) | Three bulky, lipophilic bromine atoms; Electron-withdrawing | High potential for membrane permeability and bioaccumulation. nih.gov Steric hindrance may influence receptor binding. Altered electronic properties affecting metabolic stability. |

| Phenoxy Ether Linkage | Flexible bond; Hydrogen bond acceptor | Allows for conformational adjustments to fit binding sites. Potential for hydrogen bonding with receptor sites. |

| Acetone Moiety | Carbonyl group (C=O); Potential for enolization | Carbonyl oxygen can act as a hydrogen bond acceptor. Potential site for metabolic attack (e.g., reduction). |

It is important to emphasize that these are predicted relationships based on the known behavior of similar functional groups and compounds. nih.govresearchgate.net Rigorous experimental and computational studies specifically on this compound are necessary to validate these hypotheses and to fully elucidate its SAR profile. Such studies would involve synthesizing a series of analogues with variations in the substitution pattern and functional groups and evaluating their biological activities to build robust QSAR models. nih.govresearchgate.net

Interactions with Biological Systems: Mechanistic Insights

Enzyme-Substrate Interactions and Inhibition Mechanisms

2,4,6-Tribromophenol (B41969) has been shown to interfere with key enzymatic processes, particularly those central to cellular energy metabolism. While specific interactions with NAD-dependent dehydrogenases are not extensively detailed in the literature, TBP is known to inhibit mitochondrial respiration. This inhibition disrupts the electron transport chain, a process heavily reliant on NAD-dependent dehydrogenases (like pyruvate (B1213749) dehydrogenase and isocitrate dehydrogenase) to supply NADH. By impairing respiration, TBP can lead to a decrease in ATP synthesis and an increase in oxidative stress.

Beyond its effects on mitochondria, TBP has demonstrated inhibitory activity against other specific enzymes. For instance, it can modulate the activity of aromatase (CYP19), a key enzyme in steroidogenesis, causing a concentration-dependent induction of its activity. nih.gov Furthermore, various bromophenols, a class to which TBP belongs, are recognized as inhibitors of enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. scispace.com The inhibitory potency of bromophenols against α-glucosidase has been observed to increase with a higher degree of bromine substitution on the phenol (B47542) ring. scispace.com

These findings indicate that TBP can act as a modulator of enzymatic activity through various mechanisms, affecting critical pathways related to energy production, hormone metabolism, and nutrient processing.

Receptor Binding Studies and Ligand-Protein Interactions (e.g., Transthyretin - TTR)

A significant mechanism of action for 2,4,6-Tribromophenol is its potent interaction with transthyretin (TTR), a crucial transport protein for thyroid hormones, such as thyroxine (T4), in the blood and cerebrospinal fluid. oncotarget.com In vitro competitive binding assays have demonstrated that TBP binds to TTR with high affinity, effectively competing with the natural ligand, T4.

X-ray crystallography studies have revealed that TBP binds to TTR in a distinct "reversed" orientation. scispace.comnih.gov In this mode, the hydroxyl group of TBP points toward the entrance of the binding channel, which is an unusual feature not observed with the natural T4 ligand. scispace.comnih.gov This binding is primarily stabilized by interactions between the bromine atoms of TBP and the amino acid residues within the TTR binding pocket, suggesting that the halogen atoms are the key determinants of the strong binding affinity. scispace.com

The potent competition with T4 for TTR binding suggests that TBP can act as an endocrine disruptor by interfering with the transport and homeostasis of thyroid hormones. oncotarget.com

Binding Affinity of 2,4,6-Tribromophenol to Human Transthyretin (TTR)

| Compound | IC50 (nM) | Relative Potency (vs. Thyroxine) | Binding Affinity Constant (Ka) (M⁻¹) |

|---|---|---|---|

| Thyroxine (T4) | 80.7 | 1.00 | 3.50 x 10⁷ |

| 2,4,6-Tribromophenol (TBP) | 67.2 | 1.20 | 4.30 x 10⁷ |

Molecular Mechanisms of Cellular Response

Exposure to 2,4,6-Tribromophenol can trigger a cascade of cellular responses, primarily initiated by the induction of oxidative stress. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.

Studies in human peripheral blood mononuclear cells (PBMCs) have shown that TBP induces the formation of ROS. This increase in ROS can lead to significant damage to essential macromolecules. Key observed effects include:

Macromolecular Damage: The excess ROS can cause oxidative damage to cellular components, leading to DNA strand breaks and the oxidation of DNA bases.

Mitochondrial Dysfunction: TBP exposure has been linked to a reduction in the mitochondrial transmembrane potential and the depletion of cellular ATP levels, indicating impaired mitochondrial function.